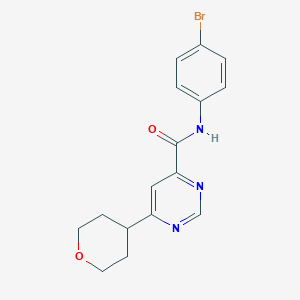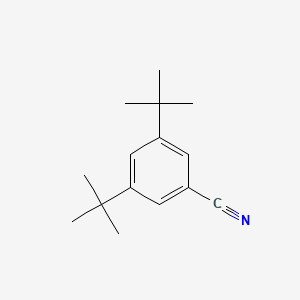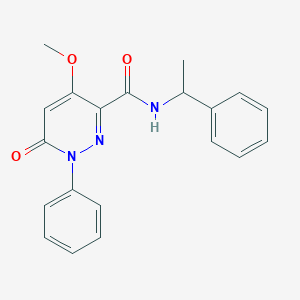
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as BOPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOPC is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and proliferation. N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of pro-inflammatory cytokine production, and the reduction of oxidative stress and inflammation in the brain. N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Advantages And Limitations For Lab Experiments
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its high solubility in water and its ability to penetrate the blood-brain barrier. However, N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has some limitations, including its low stability in solution and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, including the investigation of its potential as a cancer treatment, the development of more stable derivatives of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, and the investigation of its potential as a treatment for neurodegenerative diseases. In addition, the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-angiogenic effects of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide could lead to the development of new therapies for these conditions.
Synthesis Methods
The synthesis of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been achieved using various methods, including the reaction of 4-bromobenzonitrile with 2,6-dioxan-4-ylamine followed by the reaction with 2-aminopyrimidine-4-carboxylic acid. Another method involves the reaction of 4-bromoaniline with 2,6-dioxan-4-ylamine followed by the reaction with 2-aminopyrimidine-4-carboxylic acid. The yield of N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide using these methods is around 40-50%.
Scientific Research Applications
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases. N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(4-bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-12-1-3-13(4-2-12)20-16(21)15-9-14(18-10-19-15)11-5-7-22-8-6-11/h1-4,9-11H,5-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMHSIOXQZDTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(5-Azaspiro[3.4]octane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2973087.png)
![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)


![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)
![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)
![(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2973104.png)
